2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol
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Overview
Description
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclohexanol moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
The synthesis of 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 5-phenyl-1H-tetrazole with cyclohexanone under specific conditions. One common method includes the use of sodium azide and ammonium chloride in the presence of a solvent like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to mimic carboxylic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, its ability to mimic carboxylic acids allows it to interact with enzymes and receptors in a manner similar to natural substrates .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-phenyl-1H-tetrazole and 1-phenyl-5-mercapto-1H-tetrazole . Compared to these compounds, 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
83576-18-5 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(5-phenyltetrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N4O/c18-12-9-5-4-8-11(12)17-13(14-15-16-17)10-6-2-1-3-7-10/h1-3,6-7,11-12,18H,4-5,8-9H2 |
InChI Key |
LXPQZDMOIZEZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C(=NN=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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